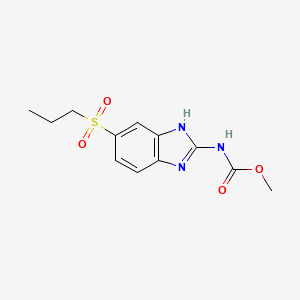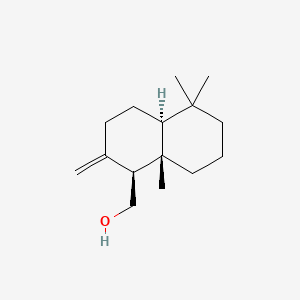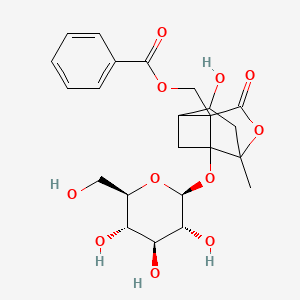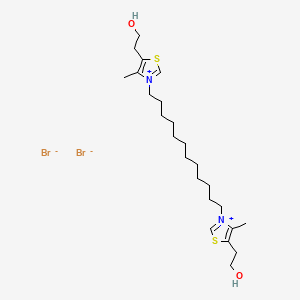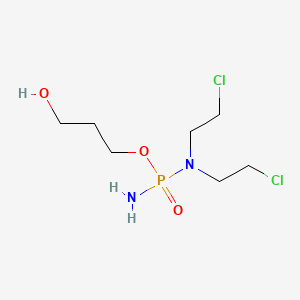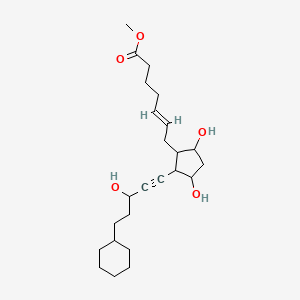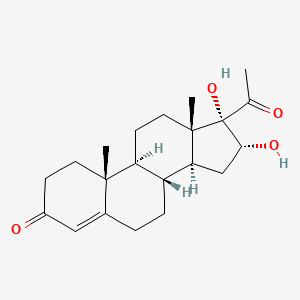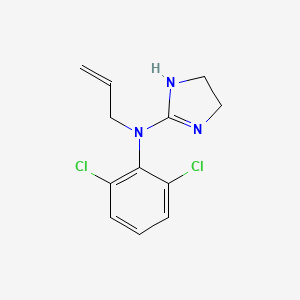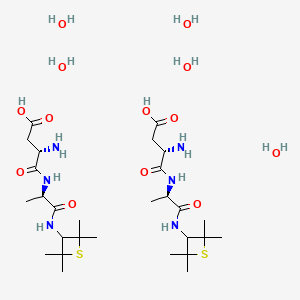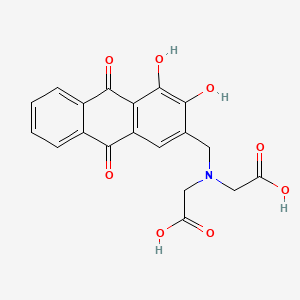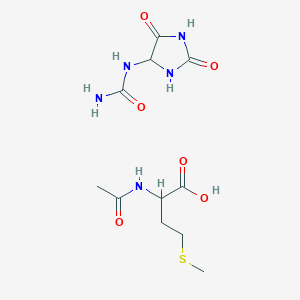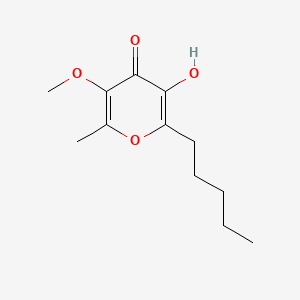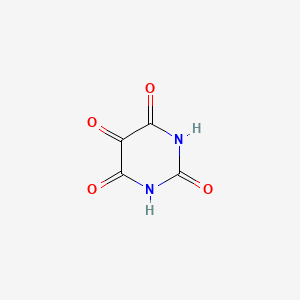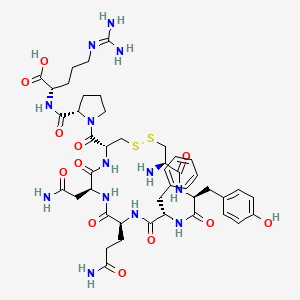
(arg8,des-Gly-NH29)-vasopressin
描述
Desglycinamide-arginine vasopressin (DGAVP) is a synthetic analogue of the natural hormone vasopressin. Vasopressin is primarily known for its role in regulating water retention in the body and its vasoconstrictive properties. DGAVP, however, has been modified to enhance certain properties, making it useful in various scientific and medical applications .
准备方法
合成路线和反应条件
DGAVP 通过一系列肽键形成合成。该过程通常涉及将氨基酸逐步添加到不断增长的肽链中。合成从保护精氨酸的氨基和前一个氨基酸的羧基开始。然后使用诸如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS) 之类的试剂偶联受保护的氨基酸。 肽链完全组装后,去除保护基以生成最终产物 .
工业生产方法
DGAVP 的工业生产涉及大规模肽合成技术。固相肽合成 (SPPS) 是一种常用的方法,其中肽组装在固体树脂载体上。该方法允许以高纯度高效生产大量肽。 最终产物使用诸如高效液相色谱 (HPLC) 等技术进行纯化,以确保其质量 .
化学反应分析
反应类型
DGAVP 经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰肽以增强其稳定性和活性至关重要。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂用于引入二硫键,这可以稳定肽结构。
还原: 二硫苏糖醇 (DTT) 等还原剂用于断裂二硫键,从而允许进一步修饰。
主要形成的产物
从这些反应中形成的主要产物包括具有增强稳定性、活性或特异性的修饰肽。 这些修饰对于肽在各个领域的应用至关重要 .
科学研究应用
DGAVP 在科学研究中具有广泛的应用:
化学: 用作研究肽合成和修饰技术的模型化合物。
生物学: 研究其在细胞信号传导中的作用及其对各种生物过程的影响。
医学: 探索其潜在的治疗应用,包括其在治疗诸如尿崩症和出血性疾病等疾病中的应用。
工业: 用于开发新的基于肽的药物和治疗剂 .
作用机制
DGAVP 通过与体内的加压素受体结合发挥作用。这些受体参与调节水分潴留、血压和其他生理过程的各种信号通路。 通过与这些受体结合,DGAVP 可以模拟或调节天然加压素的作用,从而产生其治疗效果 .
相似化合物的比较
DGAVP 与其他加压素类似物如地塞米松和特立压素进行比较:
地塞米松: 一种合成的类似物,具有增强的抗利尿作用和降低的血管收缩特性。主要用于治疗尿崩症和出血性疾病。
特立压素: 一种长效类似物,用于治疗肝硬化患者的食管胃底静脉曲张出血。
[V4Q5]dDAVP: 一种第二代类似物,对转移性乳腺癌具有强大的抗肿瘤活性
属性
IUPAC Name |
2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N13O12S2/c45-26-21-70-71-22-32(42(67)57-17-5-9-33(57)41(66)52-28(43(68)69)8-4-16-50-44(48)49)56-40(65)31(20-35(47)60)55-37(62)27(14-15-34(46)59)51-38(63)30(18-23-6-2-1-3-7-23)54-39(64)29(53-36(26)61)19-24-10-12-25(58)13-11-24/h1-3,6-7,10-13,26-33,58H,4-5,8-9,14-22,45H2,(H2,46,59)(H2,47,60)(H,51,63)(H,52,66)(H,53,61)(H,54,64)(H,55,62)(H,56,65)(H,68,69)(H4,48,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIOPJBWYQZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N13O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37552-33-3 | |
| Record name | 8-L-Arginine-9-Deglycinamidevasopressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DGAVP?
A1: While the exact mechanism remains unclear, DGAVP is believed to exert its effects primarily through vasopressin receptors, particularly the V1a subtype. These receptors are found in various brain regions associated with learning, memory, and reward processing [, , ].
Q2: What is the molecular formula and weight of DGAVP?
A2: The molecular formula of DGAVP is C46H65N13O11S2. Its molecular weight is 1068.26 g/mol.
Q3: Is there spectroscopic data available for DGAVP?
A3: While the provided abstracts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to characterize peptide structures.
Q4: Are there specific material compatibility concerns with DGAVP?
A4: As a peptide, DGAVP might exhibit adsorption to certain materials like glass or plastics. Appropriate storage containers and handling procedures are essential to minimize such losses.
Q5: How stable is DGAVP under various conditions?
A5: DGAVP demonstrates varying stability depending on the environment. Its half-life in human plasma is greater than 12 hours, primarily metabolized by carboxypeptidase activities []. Formulation strategies, like lyophilization, might be employed to enhance stability.
Q6: What are the routes of administration for DGAVP?
A6: DGAVP has been investigated via various routes, including intravenous, subcutaneous, intranasal, and intracerebroventricular administration [, , , ]. The choice of route depends on the specific research question and desired pharmacokinetic profile.
Q7: How is DGAVP absorbed and distributed in the body?
A7: Following intravenous injection in rats, DGAVP exhibits a biphasic decay with a short distribution phase and a longer elimination phase, indicating rapid distribution to tissues []. Subcutaneous administration results in near complete bioavailability, suggesting efficient absorption from the injection site [].
Q8: How is DGAVP metabolized and excreted?
A8: Carboxypeptidase enzymes are primarily responsible for DGAVP's metabolism, leading to the formation of AVP-(1-7) as a major metabolite. Both AVP-(1-7) and tyrosine are detected in the blood following DGAVP administration []. The specific excretion pathways have not been extensively characterized in the provided research.
Q9: What about clinical trials with DGAVP in patients with cognitive dysfunction?
A9: Clinical trials investigating DGAVP's therapeutic potential have yielded mixed results. While some studies report improvements in specific cognitive domains, such as word list learning in patients with mild brain trauma, others have not shown significant benefits in conditions like Alzheimer's disease or Korsakoff's syndrome [, , ]. More research is necessary to fully elucidate DGAVP's clinical utility.
Q10: How is DGAVP quantified in biological samples?
A10: Sensitive and specific analytical techniques like radioimmunoassay (RIA) [] are commonly employed to measure DGAVP concentrations in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is another powerful method for quantifying DGAVP and its metabolites [].
Q11: When was DGAVP first synthesized, and what were the initial research interests?
A11: While the provided abstracts lack precise historical details, DGAVP's development likely stemmed from research exploring the roles of vasopressin and its analogs in various physiological and behavioral processes. Early investigations focused on its effects on memory, learning, and drug self-administration [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



